

3-Benzamido-N-(2-fluorophenyl)benzamide: Structural & Functional Analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *3-benzamido-N-(2-fluorophenyl)benzamide*

Cat. No.: *B4553511*

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Executive Summary

3-benzamido-N-(2-fluorophenyl)benzamide (C

H
FN
O
) is a synthetic small molecule belonging to the bis-benzamide class.^{[1][2]} It is characterized by a central meta-substituted benzene ring flanked by two amide linkages: one connecting to a terminal phenyl group (benzamido) and the other to a 2-fluorophenyl moiety.^{[1][2]}

This scaffold is chemically significant for two primary reasons:

- **TASK-1 Inhibition:** It is a close structural analog of TASK-1-IN-1 (3-benzamido-N-(2-ethylphenyl)benzamide), a potent and selective inhibitor of the two-pore domain potassium channel KCNK3 (TASK-1).^{[1][2][3]} The 2-fluorophenyl substitution is often explored to modulate metabolic stability and lipophilicity while retaining channel blockade.^{[1][2]}

- HDAC Negative Control: Structurally related to the Class I HDAC inhibitor Entinostat (MS-275), this compound lacks the critical zinc-binding ortho-amino group.[1][2] Consequently, it is frequently utilized as a negative control to validate zinc-dependent binding mechanisms in epigenetic assays.[1][2]

Chemical Structure & Physicochemical Properties

2.1 Structural Breakdown

The molecule consists of three aromatic systems linked by amide bonds, creating a "linear" but flexible topology.[2]

- Core: 1,3-Disubstituted benzene (Isophthalic-like pattern, though derived from 3-aminobenzoic acid).[1][2]
- Head Group: Benzamide (Phenyl-CO-NH-).[1][2]
- Tail Group: N-(2-fluorophenyl)amide.[1][2] The fluorine atom at the ortho position induces a specific conformational lock via electrostatic repulsion with the amide oxygen and weak H-bonding with the amide nitrogen.[1][2]

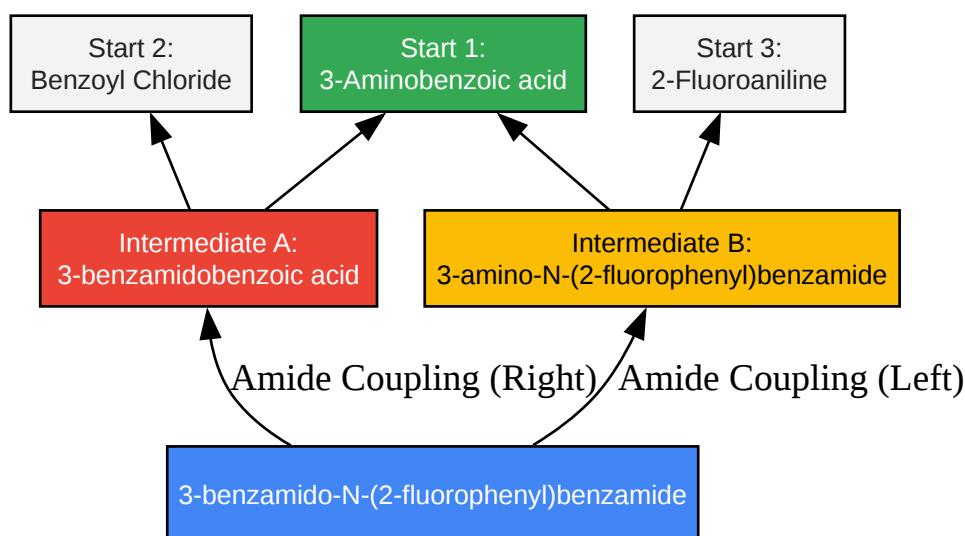
2.2 Physicochemical Profile (Calculated)

Property	Value	Significance
Molecular Formula	C	Synthetic Bis-amide
	H	
	FN	
	O	
Molecular Weight	334.34 g/mol	Fragment-like, highly drug-like
cLogP	~3.5 - 4.0	High lipophilicity; likely membrane permeable
H-Bond Donors	2 (Amide NH)	Critical for binding pocket interactions
H-Bond Acceptors	2 (Amide CO) + 1 (F)	Fluorine acts as a weak acceptor
Rotatable Bonds	5	Moderate flexibility allows induced fit
TPSA	~58 Å ²	Good oral bioavailability prediction (<140 Å ²)

Synthetic Pathways

The synthesis of **3-benzamido-N-(2-fluorophenyl)benzamide** is typically achieved through a convergent sequential amide coupling strategy.^{[1][2]} The central scaffold, 3-aminobenzoic acid, serves as the linchpin.^{[1][2]}

3.1 Retrosynthetic Analysis (DOT Visualization)



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Figure 1: Retrosynthetic disconnection showing two possible routes.[1][2] Route A (via Intermediate 1) is generally preferred to avoid handling free anilines in the final step.[1][2]

3.2 Step-by-Step Synthesis Protocol

Route A: Acylation followed by Amidation (Preferred)[1][2]

- Step 1: Synthesis of 3-benzamidobenzoic acid
 - Reagents: 3-Aminobenzoic acid (1.0 eq), Benzoyl chloride (1.1 eq), Triethylamine (2.5 eq). [1][2]
 - Solvent: Dichloromethane (DCM) or THF.[2]
 - Procedure: Dissolve 3-aminobenzoic acid in DCM/Et₃N at 0°C. Dropwise add benzoyl chloride. Warm to RT and stir for 4 hours. Acidify with 1M HCl to precipitate the product.
 - Yield: ~85-90%.[2]
 - Checkpoint: Verify formation of the amide bond by IR (Amide I band at ~1650 cm⁻¹) and disappearance of aniline NH₂. [2]
- Step 2: Coupling with 2-Fluoroaniline

- Reagents: 3-benzamidobenzoic acid (1.0 eq), 2-Fluoroaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).[1][2]
- Solvent: DMF (Anhydrous).[2]
- Procedure:
 1. Activate the carboxylic acid with HATU/DIPEA in DMF for 30 mins.
 2. Add 2-fluoroaniline and stir at RT for 12-16 hours.
 3. Quench with water, extract with Ethyl Acetate.[2]
 4. Wash with NaHCO₃ (sat) and Brine.[2]
- Purification: Flash column chromatography (Hexane/EtOAc gradient).[2]
- Validation:

H NMR should show two amide singlets (~10.5 ppm) and the characteristic multiplets of the three aromatic rings.[2]

Biological Context & Mechanism of Action[1][2][3][5]

4.1 Primary Context: TASK-1 (KCNK3) Inhibition

This molecule is a direct analog of TASK-1-IN-1 (CAS: 600125-11-9), a potent blocker of the TASK-1 two-pore domain potassium channel.[1][2][3]

- Mechanism: Bis-benzamides bind to the intracellular vestibule of the TASK-1 channel, occluding the pore and preventing K efflux.[1][2] This leads to membrane depolarization.[2][3]
- SAR Insight: The ortho-substituent on the terminal aniline (2-F vs 2-Et) dictates potency and metabolic stability.[1][2]
 - 2-Ethyl (TASK-1-IN-1): High potency (IC ~10-50 nM).[1][2]

- 2-Fluoro (Target): The fluorine atom acts as a bioisostere for the ethyl group.[1][2] While it reduces steric bulk, it increases metabolic resistance to oxidation at the ortho position.[2] It typically retains nanomolar affinity but may alter kinetics due to the electron-withdrawing nature of fluorine.[1][2]

4.2 Secondary Context: HDAC Negative Control

In the field of epigenetics, this compound serves as a critical negative control for Entinostat (MS-275) analogs.[1][2]

- Active Pharmacophore (Entinostat): Requires a 2-aminophenyl group to chelate the Zinc (Zn²⁺) ion in the HDAC catalytic pocket.[1][2]
- Inactive Control (Target): The 2-fluorophenyl group cannot chelate Zinc.[1][2] Therefore, any biological activity observed with this compound is attributed to off-target effects rather than HDAC inhibition.[1][2]

4.3 Signal Transduction Diagram (TASK-1)



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Figure 2: Mechanism of action for TASK-1 inhibition.[1][2] The compound binds to the channel pore, preventing potassium flow and increasing cellular excitability.[1][2][3]

Analytical Characterization Data

Researchers synthesizing this compound should expect the following spectral signatures:

- ¹H NMR (500 MHz, DMSO-d₆):
 - 10.60 (s, 1H, Amide NH), 10.45 (s, 1H, Amide NH).[1][2]
 - 8.40 (s, 1H, Central Ar-H₂).[1][2]

- 8.00–7.90 (m, Benzoyl ortho-protons).[1][2]
- 7.60–7.20 (m, Multiplets for remaining aromatic protons).[1][2]
- Key Feature: The 2-fluorophenyl ring protons will show complex splitting due to F-H coupling ().[1][2]
- F NMR:
 - Single peak around -120 to -130 ppm (characteristic of ortho-fluoroaniline derivatives).[1][2]
- Mass Spectrometry (ESI+):
 - [M+H]
= 335.12.[2]
 - [M+Na]
= 357.10.[2]

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- To cite this document: BenchChem. [3-Benzamido-N-(2-fluorophenyl)benzamide: Structural & Functional Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b4553511/docs#3-benzamido-n-2-fluorophenyl-benzamide-structural-functional-analysis\]](https://www.benchchem.com/product/b4553511/docs#3-benzamido-n-2-fluorophenyl-benzamide-structural-functional-analysis)

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